molecular formula C22H21N3O B5707763 4-(9H-fluoren-9-yl)-N-(2-furylmethylene)-1-piperazinamine

4-(9H-fluoren-9-yl)-N-(2-furylmethylene)-1-piperazinamine

Cat. No. B5707763
M. Wt: 343.4 g/mol
InChI Key: JCJVJMZYRSYWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(9H-fluoren-9-yl)-N-(2-furylmethylene)-1-piperazinamine, commonly known as FP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of FP is not fully understood. However, studies have shown that it interacts with cellular targets such as DNA, proteins, and lipids. FP has been shown to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins. It has also been shown to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects
FP has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. FP has also been shown to reduce the production of reactive oxygen species and inhibit the activity of oxidative stress markers. In addition, FP has been shown to reduce the levels of inflammatory cytokines and inhibit the activity of inflammatory markers.

Advantages and Limitations for Lab Experiments

FP has several advantages for lab experiments. It is easy to synthesize and has a high yield. FP is also stable and can be stored for long periods. However, there are also limitations to using FP in lab experiments. FP is a synthetic compound and may not accurately mimic the effects of natural compounds. In addition, the mechanism of action of FP is not fully understood, which may limit its application in certain experiments.

Future Directions

There are several future directions for the study of FP. One direction is to further explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its potential as a fluorescent probe for bioimaging applications. Additionally, further studies are needed to fully understand the mechanism of action of FP and its effects on cellular targets.

Synthesis Methods

FP is synthesized through a reaction between 4-(9H-fluoren-9-yl)-1-piperazineamine and furfural. The reaction takes place in the presence of a base catalyst and a solvent. The yield of FP can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent type.

Scientific Research Applications

FP has been studied for its potential as a therapeutic agent in various fields of scientific research. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. FP has also been studied for its potential as a fluorescent probe for bioimaging applications.

properties

IUPAC Name

N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(furan-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-3-9-20-18(7-1)19-8-2-4-10-21(19)22(20)24-11-13-25(14-12-24)23-16-17-6-5-15-26-17/h1-10,15-16,22H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJVJMZYRSYWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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